molecular formula C12H9NO3 B13622037 2-Oxo-3-(6-quinolyl)propanoic Acid

2-Oxo-3-(6-quinolyl)propanoic Acid

Katalognummer: B13622037
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: QYXDDNWWEHPSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-3-(quinolin-6-yl)propanoic acid: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H9NO3 and a molecular weight of 215.2 g/mol . It is a solid at room temperature and has a melting point of approximately 152.89°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-oxo-3-(quinolin-6-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of quinoline derivatives with acrylic acid derivatives. The reaction typically involves the use of hydrazine hydrate in ethanol, which leads to the formation of the desired product . Another method involves the reaction of quinoline-2-ones with ethene-1,2,3,4-tetracarbonitrile, which results in the formation of quinoline derivatives .

Industrial Production Methods:

Industrial production of 2-oxo-3-(quinolin-6-yl)propanoic acid often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions:

2-oxo-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Sulfonation reactions typically involve the use of sulfuric acid at elevated temperatures.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Quinoline-2-one derivatives.

    Substitution: Quinolin-6-sulfonic acid.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

2-oxo-3-(quinolin-6-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in DNA replication makes it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

2-oxo-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H,15,16)

InChI-Schlüssel

QYXDDNWWEHPSTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)CC(=O)C(=O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.